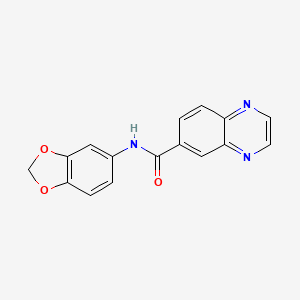

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide

説明

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16(10-1-3-12-13(7-10)18-6-5-17-12)19-11-2-4-14-15(8-11)22-9-21-14/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNSEIBZYGBRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Phosphorus Oxychloride (POCl₃)-Mediated Coupling

Reaction Conditions :

- Activating Agent : POCl₃ (2.5 equiv)

- Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

- Temperature : 80–110°C

- Time : 12–24 hours

The carboxylic acid undergoes activation to form a reactive acyl chloride intermediate, which subsequently reacts with the amine nucleophile. This method parallels the synthesis of analogous quinoxaline-6-carboxamides described in patent WO2020254530A1, where POCl₃ demonstrated superior reactivity over alternative agents like thionyl chloride.

Typical Procedure :

- Quinoxaline-6-carboxylic acid (1.0 equiv) is suspended in anhydrous 1,4-dioxane.

- POCl₃ (2.5 equiv) is added dropwise under nitrogen at 0°C.

- The mixture is heated to reflux (101°C) for 2 hours to complete activation.

- 1,3-Benzodioxol-5-amine (1.2 equiv) is added, and the reaction is stirred at 80°C for 18 hours.

- Workup involves quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography.

Oxalyl Chloride Activation

Reaction Conditions :

- Activating Agent : Oxalyl chloride (1.5 equiv)

- Catalyst : Dimethylformamide (DMF, 0.1 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to room temperature

This method generates the acyl chloride under milder conditions, suitable for acid-sensitive substrates. After activation, the intermediate reacts with 1,3-benzodioxol-5-amine in the presence of a base like triethylamine.

Advantages :

Limitations :

Electrochemical Synthesis

Recent advances in electrosynthesis provide an alternative pathway using sustainable conditions:

Anodic Oxidation Cyclization

Reaction Setup :

- Electrolyte : KI (2.0 equiv) in oxalic acid (0.1 M)

- Solvent : Dimethyl sulfoxide (DMSO)/H₂O (9:1)

- Current : 10 mA/cm²

- Electrodes : Graphite anode, platinum cathode

- Temperature : 80°C

Mechanism :

- Electrochemical generation of iodine radicals facilitates C–N bond formation.

- In situ cyclization forms the quinoxaline core.

- Subsequent amidation with 1,3-benzodioxol-5-amine occurs under basic conditions.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Current Density | 10 mA/cm² | Max 68% |

| Temperature | 80°C | +22% vs 60°C |

| Solvent Polarity | DMSO/H₂O | Critical |

This method achieves moderate yields (55–68%) but eliminates the need for stoichiometric activating agents.

Multi-Step Synthesis from Nitro Precursors

For substrates requiring regioselective functionalization, a stepwise approach is employed:

Nitro Reduction and Cyclization

Step 1 : Synthesis of 6-nitroquinoxaline

Step 2 : Catalytic Hydrogenation

Step 3 : Amide Formation

- Coupling with 1,3-benzodioxol-5-amine via mixed anhydride method:

Comparative Analysis of Methods

Table 1 : Synthesis Method Comparison

| Method | Yield Range | Scalability | Green Metrics |

|---|---|---|---|

| POCl₃ Activation | 58–72% | Industrial | Low (POCl₃ waste) |

| Oxalyl Chloride | 45–55% | Lab-scale | Moderate |

| Electrochemical | 55–68% | Pilot-scale | High (no solvents) |

| Multi-Step | 60–63% | Research | Low (multiple steps) |

Key Findings :

- POCl₃ activation provides the highest yields but generates corrosive byproducts.

- Electrochemical methods align with green chemistry principles but require specialized equipment.

- Multi-step synthesis allows intermediate purification but increases time and cost.

Reaction Optimization Strategies

Solvent Effects

Temperature Control

化学反応の分析

Types of Reactions

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of quinoxaline-6-carboxamide derivatives with reduced functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduced quinoxaline-6-carboxamide derivatives.

Substitution: Substituted benzodioxole derivatives.

科学的研究の応用

Chemistry

- Building Block : This compound serves as a fundamental building block for synthesizing more complex heterocyclic compounds. It is utilized in the development of new ligands in coordination chemistry.

| Application | Description |

|---|---|

| Synthesis | Used as a precursor in the synthesis of various derivatives. |

| Coordination Chemistry | Acts as a ligand for metal complexes. |

Biology

- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in various biological processes.

| Target Enzymes | Potential Effects |

|---|---|

| Kinases | Inhibition may lead to reduced cell proliferation. |

| Apoptosis Regulators | Induces apoptosis in cancer cells. |

Medicine

- Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. It shows promise in targeting pathways associated with cancer cell survival.

| Mechanism of Action | Impact on Cancer Cells |

|---|---|

| Cell Cycle Arrest | Prevents progression through the cell cycle. |

| Apoptosis Induction | Triggers programmed cell death in malignant cells. |

Industry

- Material Development : Utilized in creating novel materials with specific electronic and optical properties, which can be applied in various technological advancements.

| Application Area | Description |

|---|---|

| Electronics | Development of materials for semiconductors. |

| Optoelectronics | Creation of components for light-emitting devices. |

Case Study 1: Anticancer Activity

A study demonstrated that N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis rates.

Case Study 2: Enzyme Inhibition

Research indicated that this compound effectively inhibits certain kinases involved in signaling pathways critical for cancer progression. In vitro assays revealed an IC50 value indicating potent inhibition, suggesting its potential as a therapeutic agent against kinase-driven cancers.

作用機序

The mechanism of action of N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate the expression of genes related to apoptosis and cell cycle regulation.

類似化合物との比較

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide (Capsaicin Analogue)

Structural Features :

- Benzodioxol group linked to a benzenesulfonamide via a methylene bridge.

- Replaces capsaicin’s vanillyl group with benzodioxol and substitutes the amide with a sulfonamide.

Hydrogen Bonding and Crystallography :

Key Differences :

- Sulfonamide vs. Carboxamide: Sulfonamide provides stronger hydrogen-bond acceptor capacity (two oxygen atoms) but lacks the NH donor present in carboxamides. This may reduce solubility compared to carboxamide-containing compounds .

- Target Specificity : The sulfonamide’s electronic profile may alter binding to biological targets compared to carboxamides.

K216-1573: N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-bis(3,4-dimethoxyphenyl)quinoxaline-6-carboxamide

Structural Features :

- Quinoxaline core with 2,3-bis(3,4-dimethoxyphenyl) substituents and a benzodioxol-methyl carboxamide at position 4.

Pharmacological Profile :

Structural Advantages :

- Methoxy groups may increase metabolic stability.

- Quinoxaline Core: The planar aromatic system facilitates intercalation or protein binding, common in DNA-targeting or kinase-inhibiting drugs.

Comparison with Target Compound :

- Additional Substituents : The 2,3-bis-dimethoxyphenyl groups add steric bulk, possibly improving selectivity but reducing solubility.

- Bioisosteric Potential: The carboxamide linkage aligns with the target compound’s hydrogen-bonding capacity, but the dimethoxy groups introduce new pharmacophoric features .

General Comparison Table

Implications of Structural Variations

- Hydrogen Bonding : Carboxamides (NH/CO) enable bidirectional H-bonding, whereas sulfonamides primarily act as acceptors. This impacts crystal packing (e.g., layered structures in the capsaicin analogue) and target engagement .

- Aromatic Substitutions: Quinoxaline derivatives with extended aromatic systems (e.g., dimethoxyphenyl in K216-1573) enhance stacking interactions but may complicate synthetic accessibility.

- Solubility and Bioavailability : Methoxy and benzodioxol groups improve lipophilicity, which could enhance membrane permeability but require formulation optimization for aqueous solubility .

Analytical Techniques in Structural Elucidation

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III (for graphical representation) are critical for determining conformational details, such as benzodioxol puckering .

- Graph Set Analysis : Used to classify H-bonding patterns (e.g., N–H⋯O vs. C–H⋯π), informing supramolecular assembly and stability .

生物活性

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological potential, including anticancer, antiviral, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a quinoxaline backbone fused with a benzodioxole moiety, contributing to its lipophilicity and biological activity. The presence of the carboxamide functional group enhances its interaction with various biological targets.

This compound exerts its biological effects through several mechanisms:

- Receptor Binding: The compound binds to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.

- Inhibition of Signaling Pathways: It can inhibit or activate pathways involved in cell proliferation, apoptosis, and inflammation.

- Induction of Cellular Responses: The compound induces changes in gene expression and protein synthesis, impacting cellular metabolism.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various quinoxaline derivatives showed that compounds with similar structural features demonstrated potent activity against multiple cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 4.4 | Induces apoptosis |

| This compound | HCT116 (colon cancer) | 4.4 | Cell cycle arrest |

| This compound | HepG2 (liver cancer) | 10.99 ± 1.06 | Inhibits proliferation |

These findings suggest that the compound's mechanism involves apoptosis induction and cell cycle arrest, confirmed by flow cytometry analysis .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. A study focused on benzimidazole and quinoxaline derivatives highlighted the potential of these compounds in inhibiting viral replication.

| Compound | Virus Targeted | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Bovine Viral Diarrhea Virus (BVDV) | 19.1 | 39.3 |

| This compound | Hepatitis C Virus (HCV) | 49.4 | 30.03 |

The antiviral activity was assessed using cell cultures treated with varying concentrations of the compound .

3. Anti-inflammatory Activity

In addition to its anticancer and antiviral effects, this compound has shown promise in reducing inflammation. Mechanistic studies suggest that it inhibits pro-inflammatory cytokine production and modulates immune responses.

Case Studies

Several studies have explored the biological activity of related compounds:

- Quinoxaline Derivatives : A series of quinoxaline derivatives were synthesized and tested against various cancer cell lines, revealing structure–activity relationships (SAR) that inform future drug design efforts .

- Antiviral Efficacy : Research on benzimidazole and quinoxaline scaffolds demonstrated their effectiveness against viral infections like HCV and BVDV, emphasizing the importance of structural optimization for enhanced activity .

Q & A

Q. What synthetic strategies are commonly employed for preparing N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the quinoxaline core followed by coupling with the benzodioxole moiety. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) is a critical step. Intermediates are characterized using 1H/13C NMR, IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) , and mass spectrometry. Reaction yields vary (e.g., 20–23% in analogous quinoline-carboxamide syntheses), emphasizing the need for optimized conditions (temperature, solvent, catalysts) .

Q. What spectroscopic and computational methods are essential for structural validation of this compound?

Key techniques include:

- X-ray crystallography to resolve 3D conformation and hydrogen-bonding patterns (e.g., SHELX software for refinement ).

- DFT calculations to predict electronic properties and compare with experimental data (e.g., UV-Vis absorption maxima).

- 2D NMR (COSY, HSQC) to confirm connectivity and substituent positions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of quinoxaline-carboxamide derivatives?

Contradictions in bioactivity data (e.g., IC₅₀ values) may arise from assay variability (e.g., MTT vs. SRB assays), cell line specificity, or impurities. Mitigation strategies include:

- Dose-response validation across multiple cell lines (e.g., MCF7, HeLa).

- Purity assessment via HPLC (>95% purity threshold).

- Comparative studies with structurally analogous compounds to isolate substituent effects .

Q. What crystallographic strategies resolve ambiguities in hydrogen-bonding networks for this compound?

Use graph-set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., R₂²(8) rings). Software like ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, while SHELXL refines anisotropic displacement parameters. For example, in related benzodioxole derivatives, N–H⋯O and C–H⋯π interactions dominate crystal packing .

Q. How can structure-activity relationships (SARs) guide the optimization of this compound for anticancer applications?

SAR studies focus on:

- Quinoxaline core modifications : Introducing electron-withdrawing groups (e.g., Cl) to enhance binding to kinase targets.

- Benzodioxole substitution : Methoxy vs. methylenedioxy groups to modulate lipophilicity (logP) and blood-brain barrier penetration.

- Amide linker flexibility : Rigid vs. conformationally mobile linkers to improve selectivity .

Q. What in vitro assays are critical for evaluating the compound’s mechanism of action?

- MTT assay for cytotoxicity profiling.

- Microtubule polymerization assays to assess antimitotic activity.

- Kinase inhibition screens (e.g., EGFR, VEGFR2) to identify molecular targets .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via LC-MS over 24–72 hours.

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What analytical workflows validate compound identity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。